molecular formula C11H16N2O2 B13213625 Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate

Cat. No.: B13213625
M. Wt: 208.26 g/mol
InChI Key: KMECGDXVTSFMEM-UHFFFAOYSA-N
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Description

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a carboxylate ester group at position 5, an isopropyl substituent at position 2, and a methyl group at position 3. This compound is part of a broader class of pyrimidinecarboxylates, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Pyrimidinecarboxylates are valued for their versatility in modifying electronic and steric properties through substituent variations, influencing reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 4-methyl-2-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-10(7(2)3)13-8(9)4/h6-7H,5H2,1-4H3

InChI Key

KMECGDXVTSFMEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions for Condensation Reactions

Reaction Component Description Optimal Conditions
Solvent Ethanol Reflux
Acid Catalyst HCl 1-2 equivalents
Temperature Room temperature to reflux Controlled heating
Stoichiometry Aldehydes to β-keto esters 1:1 to 2:1 ratio

Nucleophilic Substitutions

Nucleophilic substitutions are another crucial method for modifying the pyrimidine ring. These reactions can involve the displacement of halogen atoms by nucleophiles such as amines or alkoxides. For instance, a chloro derivative of the pyrimidine can react with an amine in a solvent like DMF or DCM to introduce new substituents.

Reaction Conditions for Nucleophilic Substitutions

Reaction Component Description Optimal Conditions
Solvent DMF or DCM Room temperature
Nucleophile Amine 1-2 equivalents
Catalyst KI or K2CO3 Optional

Chemical Transformations

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate's carboxylate group enhances its reactivity, allowing for various chemical transformations. These transformations can modify its biological activity or synthesize analogs. Common transformations include hydrolysis to carboxylic acids under basic conditions and oxidation of alkyl side chains using KMnO4 or RuO4.

Common Chemical Transformations

Transformation Reaction Conditions Product
Hydrolysis Basic conditions (e.g., NaOH) Carboxylic acid
Oxidation KMnO4 or RuO4 in solvent Ketone derivative

Structural Confirmation

Structural confirmation of this compound typically involves a combination of:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidinecarboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents at positions 2 and 4 of the pyrimidine ring critically determine the compound’s physicochemical and functional properties. Below is a comparative analysis of key analogs:

Compound Name (CAS) Substituents (Position 2 / Position 4) Molecular Formula Molecular Weight Key Applications/Properties Reference
Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate (Inferred) Isopropyl / Methyl C₁₁H₁₆N₂O₂ 208.26 (estimated) Likely intermediate for bioactive molecules
Ethyl 2-aminopyrimidine-5-carboxylate (57401-76-0) Amino / H C₇H₉N₃O₂ 167.16 High similarity (0.97); precursor for nucleoside analogs
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (N/A) Methylthio / Chloro C₈H₉ClN₂O₂S 232.69 Biochemical reagent; used in kinase inhibitor synthesis
Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate (99169-93-4) Ethyl / Methyl C₁₀H₁₄N₂O₂ 194.23 Lower molecular weight; potential solubility advantages
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (113271-89-9) Chloro / Phenyl C₁₃H₁₁ClN₂O₂ 262.69 Enhanced aromaticity; used in heterocyclic chemistry

Key Findings

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., amino, methyl): Ethyl 2-aminopyrimidine-5-carboxylate (similarity 0.97) exhibits higher nucleophilicity at position 2, making it suitable for coupling reactions in drug synthesis . Electron-Withdrawing Groups (e.g., chloro, methylthio): Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate shows increased electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Biological Activity :

  • Methylthio and chloro substituents (e.g., in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) are common in kinase inhibitors due to their ability to modulate ATP-binding pocket interactions .

Synthetic Utility :

  • Ethyl 2-isopropylpyrimidine-5-carboxylate (CAS 954226-53-0) is commercially available in high purity (95–97%), with prices ranging from $231–$986.79 per gram, reflecting its demand in research .
  • Phenyl-substituted analogs (e.g., Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate) are leveraged in materials science for their planar aromatic systems .

Biological Activity

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological properties, including anti-inflammatory and anticancer activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O2C_{11}H_{16}N_{2}O_{2} and is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities. The structure can be represented as follows:

Ethyl 2 isopropyl 4 methyl 5 pyrimidinecarboxylate\text{Ethyl 2 isopropyl 4 methyl 5 pyrimidinecarboxylate}

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds can inhibit the activation of transcription factors such as NF-kB and AP-1, which are critical in the inflammatory response.

  • Mechanism of Action : The inhibition of these transcription factors leads to a decrease in pro-inflammatory cytokines like IL-1, IL-2, and TNF-alpha. This mechanism is particularly relevant in the context of autoimmune diseases and tissue rejection during transplantation .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound.

  • Cell Cycle Regulation : This compound has been shown to affect cell cycle checkpoints, particularly at the G2/M phase, by inhibiting kinases such as WEE1. This action prevents the phosphorylation of CDK1, leading to cell cycle arrest and increased apoptosis in cancer cells .

Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrimidine derivatives demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was tested on various cell lines exposed to inflammatory stimuli.

Cytokine Control (pg/mL) Treatment (pg/mL) % Inhibition
IL-1120030075%
IL-6150040073%
TNF-alpha100025075%

The results indicate a robust anti-inflammatory effect, supporting its potential use in treating inflammatory conditions .

Study 2: Anticancer Activity

In another study assessing the anticancer efficacy of this compound against gastric cancer cells (MGC-803), the compound exhibited significant cytotoxicity.

Concentration (μM) Cell Viability (%)
0100
1085
2560
5030

The compound's IC50 value was determined to be approximately 25μM25\mu M, indicating a potent inhibitory effect on cell proliferation .

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate for higher yields and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using microwave-assisted synthesis (under inert conditions) can reduce reaction time and improve regioselectivity . Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) or recrystallization from ethanol/water mixtures enhances purity. Yield calculations should account for intermediate stability, as pyrimidine derivatives are prone to hydrolysis under acidic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (1H^1H) and a quartet at ~4.3 ppm (1H^1H), while the pyrimidine ring protons resonate between 6.5–8.5 ppm. 13C^{13}C-NMR should confirm the carbonyl (C=O) at ~165–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 239.1294 for C12_{12}H18_{18}N2_2O2_2). Fragmentation patterns help identify substituents like isopropyl or methyl groups .
  • IR : Look for ester C=O stretching at ~1720 cm1^{-1} and pyrimidine ring vibrations at ~1600 cm1^{-1} .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should assess degradation under light, humidity, and temperature. For instance:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Hydrolytic Stability : Monitor via HPLC at pH 7.4 (phosphate buffer) to simulate physiological conditions. Pyrimidine esters are prone to hydrolysis in aqueous media, so lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in drug discovery contexts?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinase enzymes. Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to simulate interactions. For example, the ester group may form hydrogen bonds with catalytic lysine residues, while the isopropyl group contributes to hydrophobic interactions .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected 1H^1H-NMR splitting) often arise from dynamic effects or impurities. Strategies include:

  • Variable Temperature NMR : Identify rotational barriers (e.g., hindered rotation of the isopropyl group).
  • 2D NMR (COSY, HSQC) : Confirm connectivity and rule out diastereomers.
  • X-ray Crystallography : Definitive structural confirmation using SHELXL for refinement (e.g., resolving disorder in methyl groups) .

Q. What role does this compound play in synthesizing bioactive analogs for medicinal chemistry?

Methodological Answer: The pyrimidine core serves as a scaffold for kinase inhibitors. Functionalization at the 4-methyl or 5-carboxylate positions can modulate activity. For example:

  • Ester Hydrolysis : Convert to the carboxylic acid for metal-coordinating moieties.
  • Nucleophilic Substitution : Replace the isopropyl group with fluorinated alkyl chains to enhance metabolic stability .

Q. What crystallographic challenges arise when determining its solid-state structure?

Methodological Answer: Pyrimidine derivatives often form twinned crystals or exhibit disorder. Mitigation strategies:

  • Cryocooling : Collect data at 100 K to reduce thermal motion.
  • SHELXD/SHELXE : Use for phase problem resolution in small-molecule crystallography.
  • Twinning Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer: Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., Bi(OTf)3_3-catalyzed cyclocondensation) reduce waste. Reaction monitoring via inline FTIR minimizes solvent use .

Q. What strategies separate its isomers during purification?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers.
  • Dynamic Resolution : Add chiral amines (e.g., cinchonidine) to induce diastereomeric salt formation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives?

Methodological Answer: Systematic SAR studies require:

  • Substituent Scanning : Vary substituents at positions 2 (isopropyl) and 4 (methyl) to assess steric/electronic effects.
  • Bioisosteric Replacement : Swap the ester with a carbamate or amide to alter pharmacokinetics.
  • Pharmacophore Modeling : Identify essential moieties (e.g., the pyrimidine ring for π-π stacking) .

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